
N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzothiazole Moiety: The benzothiazole group can be introduced via a nucleophilic substitution reaction.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions using appropriate reagents such as methyl iodide and sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the benzothiazole moiety.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The compound belongs to the class of 1,2,3-triazoles known for their diverse biological activities. The synthesis typically involves click chemistry methods that allow for the efficient formation of the triazole ring through the reaction of azides with alkynes. This method enhances the compound's bioavailability and stability.
Key Structural Features:
- Triazole Ring : Contributes to its biological activity.
- Benzothiazole Moiety : Known for anti-tubercular and anti-cancer properties.
- Methoxy Group : Enhances solubility and pharmacokinetic profiles.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and benzothiazole moieties. For instance:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Cancer Type | IC50 (μM) | Standard Drug Comparison |
---|---|---|
MCF-7 | 2 | Doxorubicin (0.64) |
PC3 | 5 | Cisplatin (14) |
Antitubercular Activity
The benzothiazole component has been associated with anti-tubercular activity. Studies indicate that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis effectively .
Compound | Activity | Reference |
---|---|---|
N-methoxy-5-methyl... | Moderate to good inhibition | |
Standard Anti-TB Drugs | Reference for comparison |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been assessed using in silico methods which suggest favorable absorption and distribution characteristics:
Wirkmechanismus
The mechanism of action of N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes, leading to disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- N-ethoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, such as methyl or ethoxy groups.
Biologische Aktivität
N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 273.35 g/mol
- CAS Number : 22245-89-2
The compound features a triazole ring linked to a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study synthesized various triazole compounds and evaluated their antiproliferative effects against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity:
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
Compound A | MCF-7 (Breast) | 1.1 |
Compound B | HCT-116 (Colon) | 2.6 |
Compound C | HepG2 (Liver) | 1.4 |
These compounds demonstrated superior activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, primarily through the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies showed that several synthesized triazole derivatives exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured using standard methods:
Compound | Pathogen | Zone of Inhibition (mm) at 100 µg/mL |
---|---|---|
Compound D | E. coli | 15 |
Compound E | S. aureus | 18 |
These findings suggest that the compound's structural features contribute to its effectiveness against bacterial strains .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells and bacteria. The triazole ring is known for its role in inhibiting enzymes involved in nucleic acid synthesis and cellular metabolism. Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins, indicating potential pathways for their therapeutic effects .
Case Studies
A notable case study involved the application of similar benzothiazole derivatives in treating tuberculosis and other infections. The synthesized compounds demonstrated moderate to good anti-tubercular activity against Mycobacterium tuberculosis, showcasing the versatility of benzothiazole-based structures in pharmacological applications .
Eigenschaften
IUPAC Name |
N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-7-10(11(18)15-19-2)14-16-17(7)12-13-8-5-3-4-6-9(8)20-12/h3-6H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVITXKMCOFXXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.